N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a benzoisoxazole structure via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between pyridine derivatives.
Synthesis of the benzoisoxazole ring: This step often involves cyclization reactions starting from ortho-substituted nitrobenzene derivatives.
Linking the two moieties: The final step involves the formation of the acetamide linkage, which can be done using acylation reactions with appropriate reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetic acid, while reduction could produce N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)ethanol.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific biological pathways.
Industry: It can be utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)propionamide
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bipyridine moiety allows for strong coordination with metal ions, while the benzoisoxazole ring provides stability and potential for functionalization.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(12-18-16-3-1-2-4-19(16)26-24-18)23-13-14-5-10-22-17(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJYZWFBIUCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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